2-(Ethoxymethanimidoyl)benzoic acid
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Description
Benzoic acid derivatives are a broad class of compounds that have been extensively studied due to their wide range of applications in fields such as medicine, chemistry, and materials science . They often exhibit interesting properties and activities, making them valuable targets for research and development .
Synthesis Analysis
The synthesis of benzoic acid derivatives can involve various strategies, including condensation reactions, cyclization reactions, and reactions with different catalysts . The choice of method often depends on the specific properties and structure of the desired product .Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be analyzed using techniques such as X-ray crystallography . This allows researchers to understand the compound’s physical and chemical properties at a molecular level .Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions of the reaction . These reactions can be analyzed using techniques such as mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be analyzed using a variety of techniques, including solubility tests, melting point determination, and boiling point determination .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(C-ethoxycarbonimidoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,11H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCRUVRJBJYXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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